1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine is a chemical compound with significant interest in various scientific fields.
Preparation Methods
The synthesis of 1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The iodo group in the compound makes it suitable for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets. The fluoroethyl and iodo groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine stands out due to its unique substitution pattern. Similar compounds include:
- 1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine
- 1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine
These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
[1-(2-fluoroethyl)-5-iodopyrazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FIN3/c7-1-2-11-6(8)3-5(4-9)10-11/h3H,1-2,4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHARWALKAXAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1CN)CCF)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.